Benzenesulfonamide, 5-((4-((2,3-dimethyl-2H-indazol-6-yl)amino)-2-pyrimidinyl)amino)-2-methyl-
Overview
Description
GSK-1071306 is a bio-active chemical.
Mechanism of Action
Target of Action
Pazopanib metabolite M27, also known as GSK1071306, is a second-generation multitargeted tyrosine kinase inhibitor . Its primary targets include:
These receptors play crucial roles in angiogenesis, the formation of blood vessels, which is essential for tumor survival and growth .
Mode of Action
Pazopanib metabolite M27 interacts with its targets by inhibiting their tyrosine kinase activity . This inhibition blocks the downstream activation of multiple signaling pathways that contribute to angiogenesis .
Pharmacokinetics
The pharmacokinetics of Pazopanib metabolite M27 are characterized by pH-dependent solubility, large interpatient variability, and low, non-linear, and time-dependent bioavailability . Exposure to the compound is increased by both food and coadministration of ketoconazole, but drastically reduced by proton pump inhibitors .
Action Environment
Environmental factors such as the pH of the environment can influence the solubility and therefore the bioavailability of Pazopanib metabolite M27 . Additionally, the presence of food and certain drugs (like ketoconazole and proton pump inhibitors) can significantly affect the compound’s bioavailability .
Biochemical Analysis
Biochemical Properties
The Pazopanib metabolite M27 interacts with multiple protein tyrosine kinases . The nature of these interactions is characterized by the inhibition of these enzymes, which plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
The effects of Pazopanib metabolite M27 on various types of cells and cellular processes are primarily related to its role as a multi-kinase inhibitor . It influences cell function by impacting cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Pazopanib metabolite M27 exerts its effects through its binding interactions with multiple protein tyrosine kinases . This leads to the inhibition of these enzymes, resulting in changes in gene expression .
Metabolic Pathways
Pazopanib metabolite M27 is involved in metabolic pathways related to the inhibition of multiple protein tyrosine kinases
Properties
IUPAC Name |
5-[[4-[(2,3-dimethylindazol-6-yl)amino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2S/c1-12-4-5-15(11-18(12)30(21,28)29)24-20-22-9-8-19(25-20)23-14-6-7-16-13(2)27(3)26-17(16)10-14/h4-11H,1-3H3,(H2,21,28,29)(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOGXAVHJKKNPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)NC3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1252927-47-1 | |
Record name | GSK-1071306 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252927471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-1071306 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z51V93OIDV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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